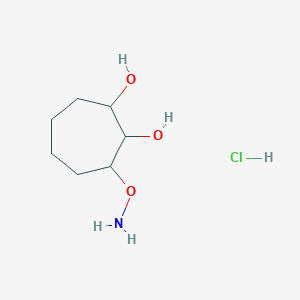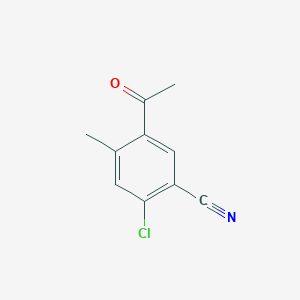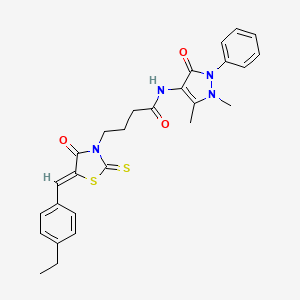
N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Inhibitors of Mutant B-Raf Pathway
A novel series of aminoisoquinolines, including compounds structurally related to "N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide," have been identified as potent, selective, and efficacious inhibitors of the mutant B-Raf pathway. These compounds exhibit significant antitumor activity in xenograft models, suggesting their potential use in cancer therapy (Smith et al., 2009).
Histamine-3 Receptor Antagonists
Derivatives of "this compound" have been synthesized and evaluated as potent H(3) receptor antagonists. These compounds show good selectivity against other neurotransmitter receptors and ion channels, along with favorable pharmacokinetic properties and a promising in vivo profile, indicating their potential application in neurological disorders (Zhou et al., 2012).
Adenosine A3 Receptor Ligands
A series of 3-(2-pyridinyl)isoquinoline derivatives have been synthesized as potential antagonists for the human adenosine A3 receptor. These compounds demonstrate moderate potency and selectivity for the human adenosine A3 receptor, suggesting potential therapeutic applications in conditions where adenosine receptor modulation is beneficial (van Muijlwijk-Koezen et al., 1998).
Fluorescent Anion Sensing
Compounds structurally related to "this compound" have been explored as fluorescent anion sensors in water. These studies reveal their capability for efficient binding and sensing of anions, which is attributed to their high acidity and preorganized rigid structure. This application highlights the potential use of these compounds in environmental monitoring and biochemical assays (Dorazco‐González et al., 2014).
Antitumor Evaluation
A variety of compounds related to "this compound" have been synthesized and evaluated for their antitumor activity. The structure-activity relationships within these series reveal the significance of substituents at certain positions for increasing potency and selectivity index, offering insights into the development of new pharmacophores for cancer therapy (Iribarra et al., 2012).
Properties
IUPAC Name |
N-isoquinolin-5-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-19-8-4-6-16-14-21-10-9-18(16)19)15-5-3-7-17(13-15)27(25,26)23-11-1-2-12-23/h3-10,13-14H,1-2,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLHRABKSVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
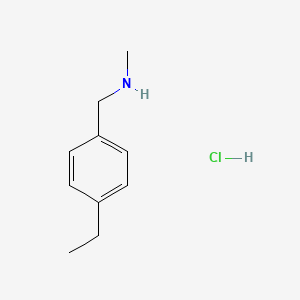
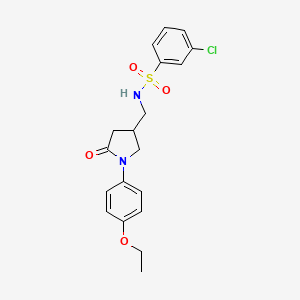
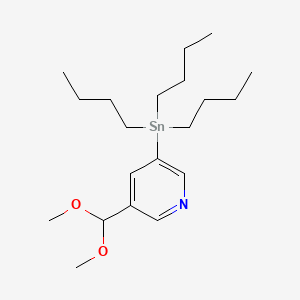
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)
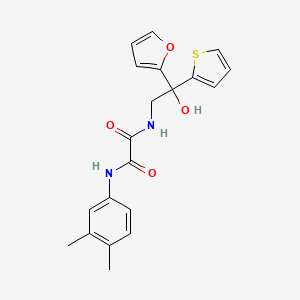
![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

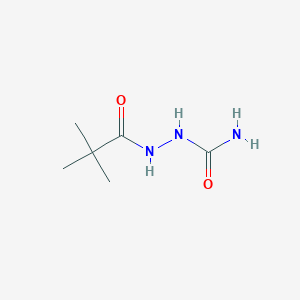
![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)
![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)
